molecular formula C21H19N3O2 B2706640 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326930-47-5

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one

Cat. No. B2706640
CAS RN: 1326930-47-5
M. Wt: 345.402
InChI Key: DSWRJVYIRWVLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been extensively studied. The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, a core part of the compound, has been analyzed in several studies. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies. These compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Scientific Research Applications

Thermo-physical Properties of Oxadiazole Derivatives

A study on the thermo-physical properties of oxadiazole derivatives, including 1,3,4-oxadiazole compounds, in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF) was conducted. This research elucidated how structural modifications in these compounds affect their Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents. The findings provide insights into the solute-solvent and solute-solute interactions, which are essential for understanding the behavior of these compounds in various applications (Godhani et al., 2013).

Synthesis and Biological Activity

Research into the synthesis of new indolo[3,2-c]isoquinoline derivatives, including those with 1,3,4-oxadiazole components, revealed potent antimicrobial activity against a range of bacteria and fungi, as well as promising radical scavenging and chelating abilities with ferrous ions. These compounds exhibit higher biological activities compared to reference compounds, indicating their potential for development as antimicrobial and antioxidant agents (Verma, 2018).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one ring were explored for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects in animal studies, underscoring the potential of these compounds for therapeutic applications in pain and inflammation management (Dewangan et al., 2016).

Future Directions

The future directions for research on 1,2,4-oxadiazoles, a core part of the compound, could involve further exploration of their biological activities and potential applications in medicine and agriculture .

properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-3-11-24-13-17(19(25)16-9-4-5-10-18(16)24)21-22-20(23-26-21)15-8-6-7-14(2)12-15/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRJVYIRWVLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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